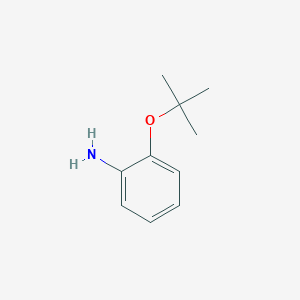

2-(Tert-butoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLRGDWRAZQGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Tert-butoxy)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butoxy)aniline, a substituted aniline derivative, is a valuable building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique structural features, combining a reactive amino group with a sterically bulky tert-butoxy protecting group, offer chemists precise control over synthetic pathways. This guide provides a comprehensive overview of the core chemical and physical properties of 2-(Tert-butoxy)aniline, its synthesis and reactivity, and its applications, with a focus on providing actionable insights for laboratory and development settings.

Core Properties of 2-(Tert-butoxy)aniline

The fundamental properties of 2-(Tert-butoxy)aniline are summarized below, providing a critical foundation for its use in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 127517-27-5 | [] |

| Molecular Formula | C₁₀H₁₅NO | [] |

| Molecular Weight | 165.23 g/mol | [] |

| IUPAC Name | 2-((2-methylpropan-2-yl)oxy)aniline | [] |

| Canonical SMILES | CC(C)(C)OC1=CC=CC=C1N | [] |

| Physical Form | Not explicitly stated, but anilines are typically liquids or low-melting solids. | |

| Boiling Point | Data not available. | |

| Melting Point | Data not available. | |

| Density | Data not available. | |

| Solubility | Expected to be soluble in common organic solvents. | |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2][3] |

Synthesis and Reactivity

The synthesis of 2-(Tert-butoxy)aniline can be approached through several routes, with the etherification of 2-aminophenol being a common strategy.

Synthetic Workflow: Etherification of 2-Aminophenol

A prevalent method for the synthesis of 2-(Tert-butoxy)aniline involves the reaction of 2-aminophenol with a source of a tert-butyl group, such as isobutylene, in the presence of an acid catalyst. This reaction leverages the nucleophilicity of the hydroxyl group of 2-aminophenol.

Caption: Synthesis of 2-(Tert-butoxy)aniline via etherification.

Experimental Protocol: Synthesis of 2-(Tert-butoxy)aniline from 2-Aminophenol

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-aminophenol in a suitable aprotic solvent (e.g., dichloromethane or tert-butyl methyl ether).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or a solid acid catalyst.

-

Isobutylene Introduction: Cool the mixture and introduce a controlled amount of isobutylene gas or liquid.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 50 to 80°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench the catalyst with a base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity of the Amino Group

The amino group of 2-(Tert-butoxy)aniline exhibits typical reactivity for anilines, participating in a variety of important transformations.

-

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities.

Experimental Protocol: N-Acetylation of 2-(Tert-butoxy)aniline

-

Dissolution: Dissolve 2-(Tert-butoxy)aniline in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

-

Base Addition: Add a base, such as triethylamine or pyridine, to scavenge the acidic byproduct.

-

Acylating Agent Addition: Slowly add acetic anhydride or acetyl chloride to the solution at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

-

Buchwald-Hartwig Amination: As a primary amine, 2-(Tert-butoxy)aniline is a suitable coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides or triflates. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex diarylamines.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The tert-butoxy group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. This is due to the lone pairs on the oxygen atom that can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. The amino group is also a strong activating and ortho-, para-directing group. The interplay of these two groups, along with the steric hindrance from the bulky tert-butyl group, will influence the regioselectivity of electrophilic substitution reactions.

Caption: Directing effects in electrophilic aromatic substitution.

Applications in Drug Discovery and Development

Substituted anilines are ubiquitous in medicinal chemistry, and 2-(Tert-butoxy)aniline serves as a key intermediate in the synthesis of various pharmaceutical compounds. The tert-butoxy group can act as a protecting group for the phenolic hydroxyl, which can be deprotected under acidic conditions at a later synthetic stage. Furthermore, the lipophilic nature of the tert-butyl group can be exploited to modulate the pharmacokinetic properties of a drug candidate.

The aniline moiety itself is a common pharmacophore found in a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The ability to functionalize both the amino group and the aromatic ring of 2-(Tert-butoxy)aniline makes it a versatile scaffold for generating libraries of compounds for high-throughput screening.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

Hazard Statements (General for similar anilines):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

2-(Tert-butoxy)aniline is a strategically important building block for organic synthesis, offering a combination of a reactive amino group and a bulky, cleavable tert-butoxy group. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, is significant. A thorough understanding of its properties, reactivity, and safe handling is paramount for its effective and responsible use in research and development.

References

Sources

An In-Depth Technical Guide to the Synthesis of 2-(Tert-butoxy)aniline from 2-Aminophenol

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 2-(tert-butoxy)aniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 2-aminophenol, and proceeds through a strategic three-step sequence involving protection of the amine functionality, subsequent O-alkylation to introduce the tert-butyl ether, and a final deprotection step. This guide delves into the mechanistic underpinnings of each transformation, offers detailed, field-tested experimental protocols, and presents a thorough analysis of the critical process parameters that ensure high yield and purity of the final product. The content is tailored for researchers, scientists, and professionals in drug development, providing them with the necessary technical insights for successful synthesis and scale-up.

Introduction: The Significance of 2-(Tert-butoxy)aniline

2-(Tert-butoxy)aniline is a key building block in the synthesis of a variety of complex organic molecules. The presence of the ortho-amino group and the sterically demanding tert-butoxy ether functionality imparts unique electronic and steric properties, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. The strategic placement of these groups allows for selective transformations, enabling the construction of intricate molecular architectures. A reliable and scalable synthesis of this intermediate is therefore of paramount importance to the chemical research community.

Strategic Approach: A Three-Step Synthesis

The direct O-alkylation of 2-aminophenol with a tert-butyl source via a traditional Williamson ether synthesis is fraught with challenges. The low reactivity of tertiary alkyl halides in S(N)2 reactions and the propensity for competing elimination reactions render this approach inefficient. Furthermore, the presence of the nucleophilic amino group can lead to undesired N-alkylation.

To circumvent these issues, a more strategic three-step approach is employed, as outlined below. This methodology ensures high selectivity and overall yield by protecting the reactive amino group prior to the introduction of the tert-butyl ether.

Caption: Overall synthetic workflow for 2-(tert-butoxy)aniline.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis. The protocols are designed to be self-validating, with explanations for key experimental choices.

Step 1: Protection of the Amino Group of 2-Aminophenol

To prevent unwanted side reactions at the nitrogen atom, the amino group of 2-aminophenol must be protected. Two effective methods are presented here: the formation of an N-benzylidene imine and the introduction of a tert-butoxycarbonyl (Boc) protecting group.

Method A: N-Benzylidene Protection

The reaction of 2-aminophenol with benzaldehyde provides a straightforward and efficient method for the protection of the amino group as an imine.[1]

-

Reaction Scheme:

(Illustrative - actual image would show the chemical reaction)

-

Experimental Protocol:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1.0 eq.) in ethanol.

-

Add benzaldehyde (1.05 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product, N-(2-hydroxyphenyl)benzylideneamine, often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Method B: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[2][3]

-

Reaction Scheme:

(Illustrative - actual image would show the chemical reaction)

-

Experimental Protocol:

-

Dissolve 2-aminophenol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of water and THF.

-

Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).[2]

-

To this mixture, add di-tert-butyl dicarbonate (Boc(_2)O, 1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the N-Boc-2-aminophenol.

-

| Parameter | Method A (N-Benzylidene) | Method B (N-Boc) |

| Reagents | 2-Aminophenol, Benzaldehyde | 2-Aminophenol, Di-tert-butyl dicarbonate, Base |

| Solvent | Ethanol | THF, Water/THF |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 2-3 hours | Overnight |

| Workup | Filtration | Extraction |

| Typical Yield | >90% | >95% |

Table 1: Comparison of N-Protection Methods for 2-Aminophenol.

Step 2: O-tert-Butylation of N-Protected 2-Aminophenol

With the amino group protected, the selective O-alkylation of the phenolic hydroxyl group can be achieved. The acid-catalyzed addition of isobutylene is a highly effective method for the formation of the tert-butyl ether.[4]

Caption: Mechanism of acid-catalyzed O-tert-butylation.

-

Experimental Protocol:

-

In a pressure-rated flask, dissolve the N-protected 2-aminophenol (from Step 1) in a suitable solvent such as dichloromethane or dioxane.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Cool the mixture in an ice bath and then carefully introduce condensed isobutylene.

-

Seal the vessel and allow the reaction to stir at room temperature. The reaction may require several hours to a day for completion. Monitor by TLC.

-

Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood.

-

Neutralize the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 3: N-Deprotection to Yield 2-(Tert-butoxy)aniline

The final step involves the removal of the protecting group from the nitrogen atom to yield the desired 2-(tert-butoxy)aniline.

Deprotection of N-Benzylidene Group:

The imine functionality can be readily hydrolyzed under acidic conditions.[5]

-

Experimental Protocol:

-

Suspend the N-benzylidene-2-(tert-butoxy)aniline in a mixture of water and a co-solvent like ethanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography or distillation.

-

Deprotection of N-Boc Group:

The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent.[6]

-

Experimental Protocol:

-

Dissolve the N-Boc-2-(tert-butoxy)aniline in a solvent such as dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane at room temperature.

-

Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The final product can be purified by column chromatography or distillation.

-

| Parameter | N-Benzylidene Deprotection | N-Boc Deprotection |

| Reagents | Acid (e.g., HCl) | Acid (e.g., TFA, HCl) |

| Solvent | Water/Ethanol | Dichloromethane, Dioxane |

| Temperature | Reflux | Room Temperature |

| Reaction Time | Several hours | 1-2 hours |

| Workup | Neutralization, Extraction | Neutralization, Extraction |

| Typical Yield | Good to Excellent | Excellent |

Table 2: Comparison of N-Deprotection Methods.

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-Aminophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[7]

-

Isobutylene: Extremely flammable gas.[8]

-

Sulfuric Acid: Causes severe skin burns and eye damage.[9]

-

Tert-Butanol: Highly flammable liquid and vapor. Harmful if inhaled and causes serious eye irritation.[10]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 2-(tert-butoxy)aniline from 2-aminophenol is most effectively achieved through a three-step sequence involving N-protection, O-tert-butylation, and N-deprotection. This guide has provided a detailed and practical framework for this transformation, emphasizing the rationale behind the chosen synthetic strategy and offering robust experimental protocols. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can reliably produce this valuable chemical intermediate for their ongoing research and development endeavors.

References

- CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google P

- US3920746A - Preparation of tertiary-butyl aryl ethers - Google Patents.

-

ACS Sustainable Chemistry & Engineering. (2022). tert-Amyl Alcohol-Mediated Deconstruction of Polyurethane for Polyol and Aniline Recovery. Available from: [Link]

-

ResearchGate. (2021). New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. Available from: [Link]

- Cram. tert-Butanol Synthesis Lab Report. (URL not available)

- CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents.

- Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. (URL not available)

-

ResearchGate. (2020). Synthesis of N-BOC amines by various routes. Available from: [Link]

-

ChemRxiv. (2020). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Available from: [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]

-

Carl ROTH. (2021). Safety Data Sheet: tert-Butanol. Available from: [Link]

-

Ingenta Connect. (2013). Conversion of Phenols into Aryl Tert-Butyl Ethers Under Mitsunobu Conditions Utilizing Neighboring Group Contribution. Available from: [Link]

- Carl ROTH. Safety Data Sheet: 2-Aminophenol. (URL not available)

-

ResearchGate. (2007). Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections. Available from: [Link]

-

American Chemical Society. (1966). Kinetics of Hydrolysis of Hydroxy and Methoxy Derivatives of N-Benzylidene-2-aminopropane. Available from: [Link]

-

ResearchGate. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]

-

Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

-

ResearchGate. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Available from: [Link]

-

PMC. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

-

PMC. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]

- Carl ROTH. Safety Data Sheet: Sulphuric acid. (URL not available)

-

Organic Chemistry Portal. Benzylamines. Available from: [Link]

-

Scientific Update. (2023). Hey Phenol- Everyone has their Cross to Bear. Available from: [Link]

- Sigma-Aldrich. N-Boc-2-aminophenol. (URL not available)

-

Semantic Scholar. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Available from: [Link]

-

ResearchGate. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Available from: [Link]

-

OUCI. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Available from: [Link]

-

National Institutes of Health. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

- Google Patents. (2015). Synthetic method of 3-tert-butylphenylethylether.

-

PMC. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

- Sigma-Aldrich. Application Note – N-Boc protection. (URL not available)

-

PENTA. (2024). Safety Data Sheet: tert-Butanol. Available from: [Link]

-

Chemos. (2021). Safety Data Sheet: sulphuric acid ... %. Available from: [Link]

-

TU Dresden. (2007). First Poly(2-oxazoline)s with Pendant Amino Groups. Available from: [Link]

-

Semantic Scholar. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Available from: [Link]

-

Univar Solutions. (2015). Material Safety Data Sheet: Sulfuric Acid. Available from: [Link]

- Thieme E-Books. Synthesis by Substitution. (URL not available)

-

Wikipedia. Mitsunobu reaction. Available from: [Link]

-

Oxford Academic. (2001). Polarized Fluorescence of N-Salicylideneaniline Derivatives by Direct Exchange from Photoaligned N-Benzylideneaniline Side Groups in Liquid Crystalline Polymeric Films. Available from: [Link]

-

SIOC Journals. (2019). Progress of N-Benzyl Removal. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant | Engineering and Technology For Sustainable Development [jst.vn]

- 3. rsc.org [rsc.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com:443 [carlroth.com:443]

Solubility Profile & Characterization of 2-(Tert-butoxy)aniline

The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 2-(tert-butoxy)aniline .

Technical Guide for Process Development & Research

Executive Summary

2-(Tert-butoxy)aniline (CAS: 127517-27-5) is a sterically hindered aniline derivative characterized by an ortho-positioned tert-butoxy group. This structural feature imparts significant lipophilicity (LogP ~2.45) while retaining the hydrogen-bond donor/acceptor capabilities of the primary amine.

This guide provides a comprehensive solubility landscape for researchers utilizing this intermediate in drug discovery and organic synthesis. Unlike simple aniline, the bulky tert-butyl ether moiety dictates a unique solubility profile, favoring non-polar and polar aprotic solvents while significantly reducing water solubility. The protocols herein are designed to validate solubility limits for reaction optimization and purification.

Physicochemical Architecture

To predict and manipulate solubility, one must understand the competing forces within the molecule.

Molecular Descriptors

| Property | Value (Approx.)[1][2][3][4] | Mechanistic Implication |

| CAS Number | 127517-27-5 | Unique Identifier |

| Molecular Weight | 165.23 g/mol | Low MW facilitates high molar solubility in organic solvents.[1] |

| LogP (Predicted) | 2.45 | Lipophilic Dominance: Indicates poor water solubility; high affinity for DCM, EtOAc, and Toluene.[1] |

| H-Bond Donors | 1 (–NH₂) | Capable of donating to protic solvents (MeOH, EtOH).[1] |

| H-Bond Acceptors | 2 (–NH₂, –O–) | The ether oxygen adds acceptor capacity, enhancing solubility in alcohols.[1] |

| pKa (Conjugate Acid) | ~4.0 – 4.5 (Est.)[1] | Reduced Basicity: The ortho-alkoxy group and steric bulk likely lower the pKa relative to aniline (4.6), making it less protonated at neutral pH.[1] |

Structural Impact on Solubility[2]

-

The Tert-Butoxy Effect: The bulky tert-butyl group acts as a "grease ball," disrupting the crystal lattice (lowering melting point) and enhancing solubility in non-polar hydrocarbons like hexanes and toluene compared to standard anisidines.

-

The Ortho Effect: The proximity of the ether oxygen to the amine allows for intramolecular hydrogen bonding. This reduces the amine's interaction with solvent molecules, slightly decreasing solubility in water but increasing permeability in lipophilic membranes.

Solubility Landscape

Note: The values below are categorized based on calculated physicochemical properties and standard behavior of ortho-alkoxy anilines. Experimental validation (see Section 4) is required for GMP processes.

Solvent Compatibility Matrix[2]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice.[1] The solvent's polarity matches the aromatic ring, while the lipophilic nature accommodates the t-butyl group. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | High dipole moment disrupts intermolecular forces; ideal for nucleophilic substitution reactions.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to High | H-bonding between solvent –OH and amine/ether groups facilitates dissolution.[1] |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good | "Like dissolves like."[1] The ether oxygen in the solute interacts favorably with these solvents. |

| Hydrocarbons | Toluene, Hexanes, Heptane | Moderate | Soluble, but saturation limits are lower than in DCM.[1] The polar amine group resists complete solvation in pure alkanes. |

| Aqueous | Water, PBS (pH 7.[1]4) | Poor (<1 mg/mL) | The hydrophobic tert-butyl group dominates.[1] Solubility improves significantly at pH < 2 (formation of hydrochloride salt). |

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the optimal solvent based on the intended application.

Caption: Logical workflow for solvent selection based on process requirements (Synthesis, Extraction, or Analysis).

Experimental Protocols (Self-Validating Systems)

Since specific literature values for this derivative are scarce, the following Standard Operating Procedure (SOP) allows you to generate precise solubility data in your lab.

Protocol: Saturation Shake-Flask Method

Objective: Determine the thermodynamic solubility limit of 2-(tert-butoxy)aniline in a target solvent.

Reagents:

-

2-(Tert-butoxy)aniline (Test Article)[5]

-

Target Solvent (HPLC Grade)

-

0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

Workflow:

-

Preparation: Add excess 2-(tert-butoxy)aniline (approx. 50 mg) to a 4 mL glass vial.

-

Solvation: Add 1.0 mL of the target solvent.

-

Equilibration: Cap tightly and agitate (orbital shaker or magnetic stir bar) at 25°C for 24 hours.

-

Check Point: If the solid dissolves completely, add more solid until a precipitate persists.

-

-

Filtration: Stop agitation and allow to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm filter.

-

Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm).

-

Calculation:

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the Saturation Shake-Flask solubility determination method.

Applications & Handling

Synthesis & Reaction Optimization

-

Nucleophilic Substitution: Use DMSO or DMF .[4] The high solubility and dielectric constant of these solvents stabilize the transition state, enhancing the nucleophilicity of the aniline nitrogen.

-

Coupling Reactions (Buchwald-Hartwig): Use Toluene or Dioxane . The lipophilic tert-butoxy group ensures the substrate remains in the organic phase, facilitating interaction with the palladium catalyst.

Stability & Storage[2]

-

Oxidation Risk: Like all anilines, this compound is prone to oxidation (darkening) upon exposure to air and light.

-

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Handling: Use glass or stainless steel. Avoid prolonged contact with plastics that may be swelled by the compound or the solvent (e.g., polystyrene).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127517-27-5, 2-(Tert-butoxy)aniline. Retrieved from [Link]

- Hansch, C., et al. (1995).Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Reference for LogP and substituent effect principles).

Sources

Thermal Stability and Decomposition of 2-(Tert-butoxy)aniline: An In-Depth Technical Guide

Executive Summary

2-(Tert-butoxy)aniline (CAS: 127517-27-5) serves as a specialized intermediate in the synthesis of pharmaceuticals and agrochemicals, often functioning as a protected form of 2-aminophenol.[1] While the tert-butyl group provides steric bulk and lipophilicity, it introduces a specific thermal liability: the cleavage of the ether linkage to release isobutylene gas.

This guide provides a technical framework for understanding, characterizing, and mitigating the thermal risks associated with this compound. It is designed for process chemists and safety engineers who must handle this material at scale.

Chemical Structure and Reactivity Profile

The Lability of the Tert-Butyl Ether

The core thermal instability of 2-(tert-butoxy)aniline arises from the O-tert-butyl bond. Unlike methyl or ethyl ethers, tert-butyl ethers possess a facile decomposition pathway due to the stability of the tert-butyl cation/radical and the accessibility of an elimination mechanism.

-

Bond Dissociation: The C–O bond is prone to heterolytic cleavage, particularly in the presence of trace acids.

-

Ortho-Effect: The amino group (-NH₂) at the ortho position can participate in intramolecular hydrogen bonding or act as an internal base, potentially influencing the decomposition kinetics compared to the para isomer.

Decomposition Mechanism

The primary thermal decomposition pathway is a unimolecular elimination (E1-like or Retro-Ene) reaction. Upon heating, the molecule cleaves to yield 2-aminophenol and isobutylene (2-methylpropene).

Key Implication: This is not just a degradation of purity; it is a gas-generating event . In a closed vessel, the release of isobutylene will cause a rapid and dangerous pressure rise.

Figure 1: Thermal decomposition pathway of 2-(tert-butoxy)aniline via elimination.

Experimental Characterization Protocol

Do not rely on literature values alone. Thermal stability is heavily dependent on purity, specifically the presence of trace acidic impurities (e.g., HCl salts) or transition metals. The following workflow is mandatory for verifying the safety of new batches.

Differential Scanning Calorimetry (DSC)

Objective: Determine the Onset Temperature (

-

Protocol:

-

Seal 2–5 mg of sample in a high-pressure gold-plated crucible (to contain the isobutylene).

-

Ramp from 25°C to 400°C at 5°C/min under

. -

Expectation: A sharp endothermic melting peak (if solid) followed by an exothermic decomposition or endothermic elimination event typically in the range of 200°C – 260°C (neutral conditions).

-

Warning: If the sample contains trace acid (e.g., residual HCl from hydrolysis), the onset can shift drastically lower (e.g., <100°C).

-

Thermogravimetric Analysis (TGA)

Objective: Confirm the stoichiometry of gas release.

-

Calculation:

-

MW of Parent: 165.23 g/mol

-

MW of Isobutylene: 56.11 g/mol

-

Theoretical Mass Loss:

-

-

Protocol:

-

Open pan (aluminum or ceramic).

-

Ramp 10°C/min.

-

Analysis: A clean step-loss of ~34% confirms the specific loss of the tert-butyl group. If the mass loss is higher, concurrent degradation of the aniline ring is occurring.

-

Quantitative Data Summary

| Parameter | Value / Range | Significance |

| Molecular Weight | 165.23 g/mol | Baseline for stoichiometry. |

| Theoretical Mass Loss | ~34% | Indicates pure isobutylene loss. |

| Typical | 220°C – 250°C | Safe processing window (check experimentally). |

| Typical | < 100°C | CRITICAL HAZARD . Acid catalyzes elimination. |

| Gas Generation | ~135 L/kg (STP) | Massive pressurization potential. |

Process Safety & Scale-Up Implications

The "Acid Spike" Hazard

The most common safety failure mode with tert-butyl ethers is the inadvertent introduction of acid.

-

Scenario: Using HCl to precipitate the aniline salt or using an acidic catalyst in a prior step without full neutralization.

-

Consequence: Acid protonates the ether oxygen, making the tert-butyl group an excellent leaving group. Decomposition can become autocatalytic and occur at normal processing temperatures (40–80°C).

Pressure Hazards (Isobutylene)

Unlike decompositions that produce non-condensable gases slowly, the cleavage of the tert-butyl group is often rapid once initiated.

-

Volume Expansion: 1 kg of 2-(tert-butoxy)aniline generates approximately 6 moles of isobutylene . At 200°C, this gas occupies >200 liters at 1 atm. In a closed 10L reactor, this leads to catastrophic over-pressurization.

Safety Testing Workflow

Use this logic flow to validate every new process change or batch.

Figure 2: Step-by-step safety validation workflow for 2-(tert-butoxy)aniline.

Storage and Handling Recommendations

-

Acid Scavenging: Ensure the material is stored free of acidic impurities. If the synthesis involved acid, wash with weak base (NaHCO3) and verify pH is neutral/basic.

-

Headspace Ventilation: Store in containers that allow for pressure relief or regularly check for pressure buildup, although significant decomposition at room temperature is rare for the neutral molecule.

-

Inert Atmosphere: While not strictly air-sensitive, storing under Nitrogen/Argon prevents oxidative degradation of the aniline amine group, which could generate radical initiators that lower thermal stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127517-27-5, 2-(Tert-butoxy)aniline. Retrieved from [Link]

-

Solomek, T., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. (Discusses radical stabilization and cleavage mechanisms relevant to ortho-substituted benzyl/ether systems). Retrieved from [Link]

Sources

Introduction: Strategic Protection in Complex Molecule Synthesis

An In-depth Technical Guide to the Chemoselective N-Boc Protection of 2-Aminophenol

For researchers and professionals in drug development and organic synthesis, 2-aminophenol is a highly valuable bifunctional building block. Its structure, featuring both a nucleophilic amino group and a phenolic hydroxyl group on an aromatic ring, offers versatile opportunities for constructing complex molecular architectures. However, this dual reactivity presents a significant challenge: achieving selective functionalization at one site without unintended reactions at the other.

The strategic masking of one functional group—a process known as protection—is therefore essential. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern protective group chemistry, particularly for amines.[1][2] Its widespread application is due to its ease of introduction, its robust stability across a wide range of nucleophilic and basic conditions, and critically, the mild acidic conditions required for its removal.[3][4] This stability profile makes it orthogonal to other common protecting groups like the base-labile Fmoc and the hydrogenolysis-cleavable Cbz groups, a crucial feature in multi-step synthetic campaigns.[1]

This guide provides a detailed examination of the mechanism and practical application of the chemoselective Boc-protection of the amino group in 2-aminophenol, offering field-proven insights for laboratory application.

The Core Challenge: Understanding Chemoselectivity

The central scientific principle governing the selective protection of 2-aminophenol is chemoselectivity . The molecule possesses two distinct nucleophilic centers: the nitrogen of the primary amine (-NH₂) and the oxygen of the hydroxyl group (-OH). The desired outcome is the exclusive acylation of the amine to form a carbamate, leaving the phenol untouched for subsequent transformations.

This selectivity is primarily dictated by the intrinsic difference in nucleophilicity between the amino and hydroxyl groups. Nitrogen is less electronegative than oxygen, meaning its lone pair of electrons is held less tightly and is more available for donation to an electrophile.[1] Consequently, the amino group of 2-aminophenol is inherently more nucleophilic than its phenolic counterpart, making it the kinetically favored site of attack on the electrophilic Boc-protection reagent, di-tert-butyl dicarbonate (Boc₂O).

The Reaction Mechanism: A Stepwise Analysis

The N-Boc protection of 2-aminophenol is a nucleophilic acyl substitution reaction. The process can be dissected into four key mechanistic steps, driven by both the nucleophilicity of the amine and the thermodynamics of the leaving group's decomposition.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the more nucleophilic amino nitrogen attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5][6]

-

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.[6][7]

-

Collapse and Elimination: The unstable tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond and expelling a tert-butyl carbonate anion as a leaving group.[5]

-

Deprotonation and Irreversible Decomposition: The resulting positively charged nitrogen is deprotonated. This can be accomplished by an added non-nucleophilic base (e.g., triethylamine) or by the tert-butyl carbonate leaving group itself.[6][8] The tert-butyl carbonate is highly unstable and undergoes spontaneous decarboxylation to generate gaseous carbon dioxide and a tert-butoxide anion, which is subsequently protonated to form tert-butanol.[5] This irreversible decomposition provides a strong thermodynamic driving force, pulling the reaction equilibrium towards the protected product.[1]

Causality Behind Experimental Choices: A Self-Validating System

Achieving high yield and selectivity in the Boc protection of 2-aminophenol requires careful control of reaction parameters. The choices made are not arbitrary but are grounded in the chemical principles of the mechanism.

| Parameter | Recommended Choice | Rationale & Causality |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | A stable, commercially available solid with two electrophilic carbonyls. It is less moisture-sensitive than Boc-Cl.[1] |

| Stoichiometry | 1.0 - 1.2 equivalents of Boc₂O | A slight excess ensures complete consumption of the starting amine without promoting side reactions like N,N-di-Boc protection, which is sterically hindered anyway.[7] |

| Base | Triethylamine (TEA) or DIPEA (1.1 eq) | A non-nucleophilic base accelerates the reaction by neutralizing the protonated amine intermediate, regenerating its nucleophilicity. It is not strong enough to significantly deprotonate the phenol, thus preserving N-selectivity.[9] |

| Solvent | THF, Acetonitrile, or CH₂Cl₂ | Aprotic solvents that effectively dissolve both the polar 2-aminophenol and the nonpolar Boc₂O, facilitating a homogeneous reaction mixture. Catalyst-free aqueous systems have also proven effective.[10] |

| Temperature | 0 °C to Room Temperature | Provides sufficient energy for the desired N-acylation without overcoming the higher activation energy barrier for the less favorable O-acylation, maximizing chemoselectivity.[4] |

| Safety | Open or Vented System | The decomposition of the leaving group produces carbon dioxide gas. The reaction must not be performed in a sealed vessel to avoid pressure buildup.[5] |

Field-Validated Experimental Protocol

This protocol describes a reliable, lab-scale method for the selective N-Boc protection of 2-aminophenol. It is designed as a self-validating system where reaction monitoring provides clear endpoints.

Materials:

-

2-Aminophenol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, TLC plates

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminophenol (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the reaction mixture over 10-15 minutes.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the 2-aminophenol spot and the appearance of a new, less polar product spot indicates conversion.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x). This removes the triethylamine hydrochloride salt and other water-soluble impurities.[7]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the pure tert-butyl (2-hydroxyphenyl)carbamate.

Deprotection: Regenerating the Amine

A key advantage of the Boc group is its facile removal under mild acidic conditions, which leaves most other functional groups intact. The most common method employs trifluoroacetic acid (TFA) in dichloromethane (DCM).[11]

The deprotection mechanism is initiated by the protonation of the carbamate carbonyl oxygen by the strong acid.[3] This facilitates the cleavage of the C-O bond, leading to the formation of the highly stable tert-butyl cation, carbon dioxide, and the free amine (as its ammonium salt).[3][12] The tert-butyl cation is typically scavenged by the counter-ion or can be trapped by an added scavenger to prevent side reactions.

Conclusion

The chemoselective N-Boc protection of 2-aminophenol is a robust and reliable transformation critical to modern organic synthesis. The reaction's success hinges on exploiting the inherent greater nucleophilicity of the amino group over the phenolic hydroxyl group. By carefully selecting reaction conditions—specifically, using a non-nucleophilic base, controlled stoichiometry, and moderate temperatures—researchers can achieve high yields of the desired N-protected product. The mechanistic understanding and the validated protocol presented in this guide provide drug development professionals and synthetic chemists with the foundational knowledge to confidently apply this essential protective group strategy in their work.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Double BOC protection selective removal method [en.highfine.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. jk-sci.com [jk-sci.com]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Application Note: 2-(Tert-butoxy)aniline in Pharmaceutical Scaffolding

This guide details the strategic application of 2-(Tert-butoxy)aniline (CAS: 127517-27-5), a specialized steric building block in pharmaceutical synthesis. Unlike its alkyl analogue (2-tert-butylaniline), this ether derivative offers a unique "switchable" orthogonality: it functions as a bulky, electron-rich amine in cross-couplings and as a latent (masked) 2-aminophenol for heterocycle construction.

Part 1: Chemical Profile & Strategic Utility

Compound Identity:

-

IUPAC Name: 2-(2-methylpropan-2-yloxy)aniline

-

CAS: 127517-27-5

-

Molecular Weight: 165.23 g/mol

-

Key Feature: Ortho-positioned tert-butoxy group.

Strategic Value in Drug Design:

-

Steric Steering: The bulky tert-butoxy group (-OtBu) exerts significant steric pressure on the amine, directing regioselectivity in electrophilic aromatic substitutions (EAS) and preventing over-alkylation in cross-coupling reactions.

-

Electronic Modulation: It serves as a strong electron-donating group (EDG) via resonance, increasing the nucleophilicity of the amine nitrogen, yet the steric bulk tempers this reactivity, allowing for high selectivity.

-

Latent Nucleophile (The "Masked" Strategy): The tert-butyl ether is acid-labile. Under specific acidic conditions (e.g., TFA, Lewis acids), it cleaves to reveal a free phenol. This allows the molecule to act as a 2-aminophenol precursor that is stable under basic or neutral conditions, preventing premature oxidation or side reactions typical of free aminophenols.

Part 2: Synthesis of the Building Block

While commercially available, high-purity synthesis is often required to avoid trace transition metal contaminants. The most robust protocol utilizes Nucleophilic Aromatic Substitution (

Protocol A: Preparation from 2-Fluoronitrobenzene

Rationale: Direct alkylation of 2-aminophenol with isobutylene requires high pressure and strong acid, often leading to ring alkylation byproducts. The

Step 1: Etherification (

-

Setup: Charge a dry 3-neck flask with Potassium tert-butoxide (KOtBu) (1.2 equiv) and anhydrous THF (5 mL/mmol) under nitrogen. Cool to 0°C.

-

Addition: Dropwise add 2-fluoronitrobenzene (1.0 equiv) in THF. The solution will darken (deep yellow/orange) indicating formation of the Meisenheimer complex.

-

Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours. Monitor by TLC (formation of 2-(tert-butoxy)nitrobenzene).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

-

Critical Note: Do not use strong acids in the workup to prevent deprotection.

-

Step 2: Nitro Reduction

-

Catalyst: Use 5% Pd/C (5 wt% loading).

-

Solvent: Methanol or Ethanol (neutral pH). Avoid acetic acid.

-

Hydrogenation: Hydrogen balloon (1 atm) is sufficient. Stir vigorously for 4-6 hours.

-

Purification: Filter through Celite. Concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc) on silica gel neutralized with 1% triethylamine (to prevent silica acidity from cleaving the ether).

Part 3: Core Applications & Protocols

Application 1: Synthesis of Cis-Aziridines (Aza-Darzens Reaction)

This is a high-value application for synthesizing chiral peptide mimics or alkaloid cores. The 2-(tert-butoxy) group acts as a directing group that stabilizes the transition state, favoring cis-diastereoselectivity.

Mechanism: The aniline condenses with an aldehyde to form an imine. A diazoacetate then attacks the imine (catalyzed by a Brønsted or Lewis acid) to form the aziridine ring.

Figure 1: Workflow for the stereoselective synthesis of cis-aziridines.

Experimental Protocol:

-

Imine Formation: Mix 2-(tert-butoxy)aniline (1.0 equiv) and the target Aldehyde (1.0 equiv) in Chloroform (anhydrous). Add 4Å molecular sieves. Stir at RT for 4-16 h.

-

Catalyst Addition: Add Pyridinium Triflate (10 mol%).

-

Cyclization: Add Tert-butyl diazoacetate (1.0 equiv) dropwise.[1]

-

Reaction: Stir at 0°C to RT. Evolution of nitrogen gas (

) will be observed. -

Isolation: Filter off sieves. Concentrate. Purify via silica gel chromatography.

-

Result: High diastereoselectivity for the cis-aziridine due to the steric bulk of the tert-butoxy group shielding one face of the imine.

-

Application 2: "Masked" Benzoxazole Synthesis

Direct condensation of 2-aminophenol with aldehydes often requires oxidative conditions that can degrade sensitive substrates. Using 2-(tert-butoxy)aniline allows for a stepwise, controlled cyclization.

Protocol:

-

Amide Coupling: React 2-(tert-butoxy)aniline with a carboxylic acid (using EDC/HOBt) or acid chloride to form the N-(2-tert-butoxyphenyl)amide .

-

Cyclization (The "Switch"): Treat the amide with Triflic Acid (TfOH) or p-TsOH in Toluene at reflux.

-

Benefit: This method avoids the handling of oxidation-prone 2-aminophenols and allows the amide intermediate to be purified/stored.

Application 3: Buchwald-Hartwig Cross-Coupling

The bulky ortho-alkoxy group makes this aniline an excellent partner for synthesizing sterically congested biaryl amines, often used as ligands or organic electronic materials.

Data Summary: Coupling Efficiency

| Parameter | Condition A (Standard) | Condition B (Optimized for Sterics) |

| Catalyst | Pd(OAc)₂ / BINAP | Pd₂(dba)₃ / BrettPhos |

| Base | Cs₂CO₃ | NaOtBu |

| Solvent | Toluene, 100°C | 1,4-Dioxane, 80°C |

| Yield | 65-75% | 92-98% |

| Note | Significant debromination observed | Excellent tolerance of the bulky -OtBu group |

Protocol (Condition B):

-

Charge: In a glovebox or under Argon, combine Aryl Bromide (1.0 equiv), 2-(tert-butoxy)aniline (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (1 mol%), and BrettPhos (2 mol%).

-

Solvent: Add anhydrous 1,4-Dioxane (degassed).

-

Heat: Seal tube and heat to 80°C for 12 hours.

-

Workup: Filter through a silica plug, eluting with EtOAc. Concentrate and recrystallize.

Part 4: Handling & Stability (Safety)

-

Acid Sensitivity: The defining feature of this compound is the acid-lability of the ether. Do not store in acidic solvents (e.g., CDCl₃ that has not been neutralized) as it will slowly decompose to 2-aminophenol and isobutylene.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

-

Oxidation: While more stable than 2-aminophenol, the aniline nitrogen is still susceptible to oxidation. Solutions typically turn brown upon prolonged air exposure.

Part 5: References

-

Synthesis of t-Butyl Ethers: Acid- and Isobutylene-Free Synthesis of t-Butyl Ethers by in situ Formation of 2-t-Butoxy-1-methylpyridinium Triflate.[8]

-

Source:

-

-

Aza-Darzens Application: Asymmetric Organo-Brønsted Acid Catalysis Incorporating Stable Isotopes (Bew et al.).

-

Source:

-

-

Benzoxazole Synthesis: General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation.

-

Source:

-

-

Buchwald-Hartwig Coupling: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines (BrettPhos).

-

Source:

-

-

Chemical Safety Data: 2-(tert-Butoxy)aniline Compound Summary.

-

Source:

-

Sources

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 3. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN107445846A - The technique of isobutyl-aniline between a kind of synthesis - Google Patents [patents.google.com]

- 6. CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof - Google Patents [patents.google.com]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Synthesis of Heterocyclic Compounds from 2-(Tert-butoxy)aniline: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of various medicinally relevant heterocyclic compounds, utilizing 2-(tert-butoxy)aniline as a versatile starting material. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies. We will explore the strategic use of the tert-butoxy protecting group and detail the reaction pathways to construct quinolines, benzoxazoles, indoles, and carbazoles.

Introduction: The Strategic Advantage of 2-(Tert-butoxy)aniline

2-(Tert-butoxy)aniline serves as a valuable building block in heterocyclic synthesis due to the unique properties of the tert-butoxy group. This bulky substituent can act as a temporary protecting group for the phenolic oxygen, allowing for selective reactions at other positions of the aniline ring. Its acid-lability enables a straightforward deprotection to unveil the reactive 2-aminophenol moiety, a key precursor for various cyclization reactions. Furthermore, the electronic and steric nature of the tert-butoxy group can influence the regioselectivity of certain synthetic transformations.

I. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3][4][5] While 2-(tert-butoxy)aniline itself is not a direct precursor for the classical Friedländer reaction, it can be readily converted to the necessary 2-aminobenzaldehyde or 2-aminoacetophenone derivatives. The tert-butoxy group can be retained during these initial steps and either carried through the cyclization or removed in situ under acidic conditions.

Conceptual Workflow for Quinoline Synthesis

Caption: Workflow for quinoline synthesis from 2-(tert-butoxy)aniline.

Protocol 1: Synthesis of a 2-Substituted Quinoline

This protocol outlines a general procedure adaptable for the synthesis of various 2-substituted quinolines. The initial steps focus on the preparation of the required 2-aminoaryl carbonyl compound from 2-(tert-butoxy)aniline, which is a multi-step process that may require optimization based on the desired substitution pattern.

Step 1: Synthesis of 2-Amino-3-(tert-butoxy)acetophenone (Hypothetical Intermediate)

This is a representative procedure for the generation of a suitable Friedländer precursor. Specific conditions will vary based on the chosen synthetic route.

-

N-Acetylation: To a solution of 2-(tert-butoxy)aniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 2 hours.

-

Friedel-Crafts Acylation: To the solution of N-acetyl-2-(tert-butoxy)aniline, add aluminum chloride (2.5 eq) portion-wise at 0 °C. Then, add acetyl chloride (1.5 eq) dropwise. Warm the reaction to room temperature and stir for 12 hours.

-

Hydrolysis: Carefully quench the reaction with ice-water and extract with DCM. The organic layer is then treated with 6M HCl and heated to reflux for 6 hours to remove the N-acetyl group.

-

Work-up: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Friedländer Annulation

-

To a solution of 2-amino-3-(tert-butoxy)acetophenone (1.0 eq) and a ketone containing an α-methylene group (e.g., acetone, 1.2 eq) in ethanol, add a catalytic amount of potassium hydroxide (0.2 eq).

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted quinoline.

| Reagent | Role | Stoichiometry |

| 2-Amino-3-(tert-butoxy)acetophenone | Quinoline precursor | 1.0 eq |

| α-Methylene Ketone | Cyclization partner | 1.2 eq |

| Potassium Hydroxide | Base catalyst | 0.2 eq |

| Ethanol | Solvent | - |

II. Synthesis of Benzoxazoles: A Two-Step Approach

The synthesis of benzoxazoles from 2-(tert-butoxy)aniline necessitates the deprotection of the tert-butoxy group to generate the crucial 2-aminophenol intermediate. This is typically achieved under acidic conditions. The resulting 2-aminophenol can then be cyclized with a variety of reagents, such as carboxylic acids, aldehydes, or orthoesters, to form the benzoxazole ring.[6]

Conceptual Workflow for Benzoxazole Synthesis

Caption: Workflow for benzoxazole synthesis from 2-(tert-butoxy)aniline.

Protocol 2: Synthesis of 2-Phenylbenzoxazole

This protocol details the synthesis of 2-phenylbenzoxazole, a common benzoxazole derivative.

Step 1: Deprotection of 2-(tert-butoxy)aniline to 2-Aminophenol

-

Dissolve 2-(tert-butoxy)aniline (1.0 eq) in a mixture of acetic acid and water (1:1).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-aminophenol, which can often be used in the next step without further purification.

Step 2: Cyclization to 2-Phenylbenzoxazole

-

To a flask containing the crude 2-aminophenol (1.0 eq) from the previous step, add benzoic acid (1.1 eq) and polyphosphoric acid (PPA) (approximately 10 times the weight of 2-aminophenol).

-

Heat the mixture to 180-200 °C with stirring for 3-4 hours.

-

Cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted benzoic acid.

-

The crude product is then washed again with water until the filtrate is neutral.

-

The solid is dried and can be further purified by recrystallization from ethanol to afford pure 2-phenylbenzoxazole.

| Reagent | Role | Stoichiometry |

| 2-(tert-butoxy)aniline | Starting material | 1.0 eq |

| Acetic Acid/Water | Solvent for deprotection | - |

| Sulfuric Acid | Acid catalyst | 10 mol% |

| 2-Aminophenol | Intermediate | 1.0 eq |

| Benzoic Acid | Cyclization partner | 1.1 eq |

| Polyphosphoric Acid (PPA) | Dehydrating agent/catalyst | ~10x weight |

III. Synthesis of Indoles

The synthesis of indoles from 2-(tert-butoxy)aniline can be approached through various strategies. A common method involves the transformation of the aniline into a suitable precursor for cyclization, such as a 2-alkynylaniline. The tert-butoxy group can serve as a protecting group during the initial synthetic steps.

Conceptual Workflow for Indole Synthesis

Caption: Workflow for indole synthesis from 2-(tert-butoxy)aniline.

Protocol 3: Synthesis of a 2-Substituted Indole via Sonogashira Coupling and Cyclization

This protocol describes a general route to 2-substituted indoles.

Step 1: Synthesis of 2-Alkynyl-6-(tert-butoxy)aniline

-

Ortho-iodination: To a solution of 2-(tert-butoxy)aniline (1.0 eq) in a suitable solvent like acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq). Stir the reaction at room temperature for 12 hours.

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 2-iodo-6-(tert-butoxy)aniline.

-

Sonogashira Coupling: To a solution of 2-iodo-6-(tert-butoxy)aniline (1.0 eq) and a terminal alkyne (1.2 eq) in a mixture of triethylamine and THF (1:1), add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.

-

Work-up: Filter the reaction mixture through a pad of celite and concentrate the filtrate. The residue is purified by column chromatography on silica gel to afford the 2-alkynyl-6-(tert-butoxy)aniline derivative.

Step 2: Gold-Catalyzed Cyclization to the Indole

-

To a solution of the 2-alkynyl-6-(tert-butoxy)aniline derivative (1.0 eq) in a solvent such as toluene, add a gold catalyst, for example, AuCl₃ (5 mol%).

-

Stir the reaction mixture at 80 °C for 2-4 hours.

-

Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield the desired 2-substituted indole.

| Reagent | Role | Stoichiometry |

| 2-Iodo-6-(tert-butoxy)aniline | Intermediate | 1.0 eq |

| Terminal Alkyne | Coupling partner | 1.2 eq |

| Pd(PPh₃)₂Cl₂ | Palladium catalyst | 5 mol% |

| CuI | Co-catalyst | 10 mol% |

| AuCl₃ | Cyclization catalyst | 5 mol% |

IV. Synthesis of Carbazoles via Palladium-Catalyzed C-H Amination

Carbazoles can be synthesized from 2-aminobiphenyl derivatives through intramolecular C-H amination.[7][8][9] Starting from 2-(tert-butoxy)aniline, a Suzuki or Buchwald-Hartwig coupling can be employed to construct the 2-amino-2'-alkoxybiphenyl precursor. The tert-butoxy group can be strategically placed to facilitate the subsequent cyclization.

Conceptual Workflow for Carbazole Synthesis

Caption: Workflow for carbazole synthesis from 2-(tert-butoxy)aniline.

Protocol 4: Synthesis of a Substituted Carbazole

This protocol outlines a pathway to a substituted carbazole.

Step 1: Synthesis of 2-Amino-2'-methoxy-6-(tert-butoxy)biphenyl

-

Ortho-bromination: Treat 2-(tert-butoxy)aniline (1.0 eq) with N-bromosuccinimide (NBS) (1.1 eq) in acetonitrile at room temperature for 12 hours to obtain 2-bromo-6-(tert-butoxy)aniline.

-

Suzuki Coupling: To a degassed solution of 2-bromo-6-(tert-butoxy)aniline (1.0 eq) and 2-methoxyphenylboronic acid (1.2 eq) in a mixture of toluene, ethanol, and water (4:1:1), add Pd(PPh₃)₄ (5 mol%) and sodium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C for 12 hours under an inert atmosphere.

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Palladium-Catalyzed Intramolecular C-H Amination

-

To a solution of 2-amino-2'-methoxy-6-(tert-butoxy)biphenyl (1.0 eq) in a solvent like toluene, add Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 20 mol%), and an oxidant such as Cu(OAc)₂ (2.0 eq).

-

Heat the reaction mixture to 110 °C for 24 hours in a sealed tube.

-

Cool the reaction, filter through celite, and concentrate the filtrate.

-

The residue is purified by column chromatography to afford the desired carbazole derivative.

| Reagent | Role | Stoichiometry |

| 2-Bromo-6-(tert-butoxy)aniline | Intermediate | 1.0 eq |

| 2-Methoxyphenylboronic acid | Coupling partner | 1.2 eq |

| Pd(PPh₃)₄ | Suzuki coupling catalyst | 5 mol% |

| Pd(OAc)₂ | C-H amination catalyst | 10 mol% |

| Cu(OAc)₂ | Oxidant | 2.0 eq |

References

-

Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. [Link]

-

Marco-Contelles, J.; Pérez-Mayoral, E.; Samadi, A.; Carreiras, M. C.; Soriano, E. Recent advances in the Friedländer reaction. Chem. Rev.2009 , 109, 2652–2671. [Link]

-

Organic Reactions, The Friedländer Synthesis of Quinolines, 2004 , DOI: 10.1002/0471264180.or028.02. [Link]

- Combes, A. Sur les synthèses dans la série de la quinoléine au moyen des cétones et des anilines. Bull. Soc. Chim. Fr.1888, 49, 89-92.

-

Wikipedia, Combes quinoline synthesis. [Link]

-

Organic Chemistry Portal, Synthesis of quinolines. [Link]

-

Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Acc. Chem. Res.2009 , 42, 1074–1086. [Link]

-

The Research Repository @ WVU, Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. [Link]

-

Organic Chemistry Portal, Synthesis of Benzoxazoles. [Link]

-

eScholarship, University of California, Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. [Link]

-

ResearchGate, General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

Beilstein Journals, Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. [Link]

Sources

- 1. Friedlaender Synthesis [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Benzoxazole synthesis [organic-chemistry.org]

- 7. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 8. Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]

Application Notes and Protocols for the Chiral Resolution of 2-(Tert-butoxy)aniline Derivatives

Abstract

Enantiomerically pure chiral amines are fundamental building blocks in modern drug discovery and development, with a significant percentage of pharmaceuticals containing at least one chiral amine moiety.[1] 2-(Tert-butoxy)aniline derivatives, in particular, are valuable intermediates in the synthesis of a wide range of biologically active molecules, where the bulky tert-butoxy group can significantly influence pharmacological properties such as metabolic stability and receptor binding affinity.[2] Consequently, the development of robust and scalable methods for the resolution of racemic 2-(tert-butoxy)aniline derivatives is of paramount importance. This comprehensive guide provides an in-depth exploration of the principal strategies for the chiral resolution of these compounds, including classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific principles and practical insights to enable successful enantioseparation.

Introduction: The Significance of Chiral 2-(Tert-butoxy)aniline Derivatives

The synthesis of single-enantiomer pharmaceuticals is a critical objective in the pharmaceutical industry, as the physiological effects of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive or even responsible for adverse effects.[] 2-(Tert-butoxy)aniline and its derivatives serve as key starting materials in the synthesis of various pharmaceutical agents.[2] The presence of the sterically demanding tert-butoxy group ortho to the amine functionality presents unique challenges and opportunities in chiral resolution. This bulky group can influence the crystal packing of diastereomeric salts and the interaction with chiral stationary phases in chromatography, necessitating tailored resolution strategies.

This guide will systematically address the most effective and industrially relevant methods for obtaining enantiomerically pure 2-(tert-butoxy)aniline derivatives.

Strategic Approaches to Chiral Resolution

The selection of an appropriate chiral resolution strategy depends on several factors, including the scale of the separation, the cost of reagents, and the desired level of enantiomeric purity. The three primary methods discussed herein are:

-

Diastereomeric Salt Crystallization: A classical and highly scalable method that relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[4][5]

-

Enzymatic Kinetic Resolution: A highly selective method that utilizes enzymes to catalyze the transformation of one enantiomer at a much faster rate than the other.[6]

-

Preparative Chiral Chromatography: A powerful separation technique, particularly Supercritical Fluid Chromatography (SFC), that provides high-resolution separation of enantiomers on a chiral stationary phase.[7][8]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. selvita.com [selvita.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Tert-butoxy)aniline Synthesis

Case ID: TBA-SYN-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Pathway Analysis

Low conversion in the synthesis of 2-(tert-butoxy)aniline is typically a symptom of two distinct failure modes, depending on which step of the "Gold Standard" pathway you are performing.

The synthesis relies on a Nucleophilic Aromatic Substitution (SnAr) followed by a Nitro Reduction . Unlike simple anilines, the bulky tert-butoxy group introduces significant steric hindrance and acid-sensitivity that renders standard "textbook" protocols ineffective.

The Validated Pathway

We recommend the Fluoronitrobenzene Route over direct aniline alkylation (which suffers from N- vs O-selectivity issues) or Buchwald coupling (often cost-prohibitive for this specific scaffold).

-

Step 1 (Etherification): 2-Fluoronitrobenzene + Potassium tert-butoxide (

-BuOK) -

Step 2 (Reduction): 1-(tert-butoxy)-2-nitrobenzene +